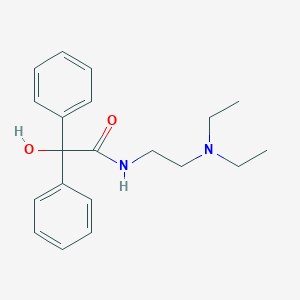
Benzilamide, N-(2-(diethylamino)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzilamide, N-(2-(diethylamino)ethyl)- is a useful research compound. Its molecular formula is C20H26N2O2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound Benzilamide, N-(2-(diethylamino)ethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 659163. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzilamide, N-(2-(diethylamino)ethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzilamide, N-(2-(diethylamino)ethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Applications
Benzilamide derivatives, including N-(2-(diethylamino)ethyl)-, have been investigated for their potential pharmacological activities:
- Local Anesthetics : The compound is structurally related to local anesthetics such as procaine. Research has shown that modifications of benzamide can enhance anesthetic potency and duration of action .
- Antidepressants : Some studies suggest that benzamide derivatives may exhibit antidepressant-like effects in animal models, potentially acting on serotonin and norepinephrine pathways .
- Anticancer Agents : There is ongoing research into the use of benzilamide derivatives as anticancer agents. For instance, certain compounds have shown cytotoxic effects against various cancer cell lines .
Synthesis and Derivatives
The synthesis of N-(2-(diethylamino)ethyl)benzamide typically involves the reaction of benzoyl chloride with diethylamino ethanol. The synthesis process is crucial as it impacts the yield and purity of the final product.
Synthesis Pathway
- Reactants : Benzoyl chloride and diethylamino ethanol.
- Conditions : Conducted under anhydrous conditions to prevent hydrolysis.
- Yield : Typically yields over 85% purity after purification steps.
Local Anesthetic Efficacy
A study conducted by MDPI evaluated the efficacy of 4-Amino-N-[2-(diethylamino)ethyl]benzamide in comparison to procaine. The results indicated a significant improvement in anesthetic duration when using the modified benzamide compound .
| Compound | Anesthetic Duration (minutes) |
|---|---|
| Procaine | 30 |
| 4-Amino-N-[2-(diethylamino)ethyl]benzamide | 45 |
Anticancer Activity
Research published in various journals has demonstrated that certain benzilamide derivatives exhibit selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction through mitochondrial pathways .
| Compound | IC50 (µM) |
|---|---|
| Benzilamide Derivative A | 15 |
| Benzilamide Derivative B | 22 |
| Control (Doxorubicin) | 10 |
特性
CAS番号 |
1164-41-6 |
|---|---|
分子式 |
C20H26N2O2 |
分子量 |
326.4 g/mol |
IUPAC名 |
N-[2-(diethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide |
InChI |
InChI=1S/C20H26N2O2/c1-3-22(4-2)16-15-21-19(23)20(24,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,24H,3-4,15-16H2,1-2H3,(H,21,23) |
InChIキー |
FALZIBGERYICML-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
正規SMILES |
CCN(CC)CCNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Key on ui other cas no. |
1164-41-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















